molecular formula C18H26N2O4 B3032305 Tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 1392803-61-0

Tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No. B3032305
CAS RN: 1392803-61-0
M. Wt: 334.4
InChI Key: FJILMDOJTBDEFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azetidine compounds involves efficient and scalable routes, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound serves as a convenient entry point to novel compounds and can be selectively derived on the azetidine and cyclobutane rings. Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine in a multi-step process that included acetonization, Boc protection, and N-methoxy-N-methyl amidation . These methods could potentially be adapted for the synthesis of tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis . For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These techniques could be employed to determine the molecular structure of tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of azetidine compounds is highlighted by the silylmethyl-substituted aziridine and azetidine, which underwent formal [3 + 2] and [4 + 2] cycloaddition reactions with nitriles and carbonyl substrates to generate various heterocyclic products . The azetidine also rearranged to the pyrrolidine skeleton under certain conditions . These reactions demonstrate the versatility of azetidine derivatives in chemical synthesis, which could be relevant for the target compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate are not directly reported, related compounds provide some context. For example, the tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was recrystallized from dichloromethane/diethyl ether, and its crystal structure was determined, providing information on its density and crystal system . These properties are crucial for understanding the behavior and potential applications of the compound in various environments.

Scientific Research Applications

Diastereoselective Alkylation

The base-promoted α-alkylation of azetidine-2-carboxylic acid esters, such as tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, enables the production of optically active α-substituted azetidine-2-carboxylic acid esters. This process dramatically improves yields and diastereoselectivities of α-alkylated products, starting from commercially available chiral compounds (Tayama, Nishio, & Kobayashi, 2018).

Synthesis of Bifunctional Compounds

Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate. These compounds are useful for further selective derivation, providing access to novel compounds that complement chemical spaces accessed by piperidine ring systems (Meyers et al., 2009).

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids involves modification of tert-butyl ester azetidine-2-carboxylic acid analogs. These modifications enable the creation of amino acid-azetidine chimeras, useful for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Parallel Kinetic Resolution

Tert-butyl esters, including tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, have been used in parallel kinetic resolution processes. This approach allows for the efficient synthesis of differentially protected derivatives with high yield and diastereomeric excess (Aye et al., 2008).

properties

IUPAC Name

tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(22)20-12-18(13-20,10-15(21)23-4)19-11-14-8-6-5-7-9-14/h5-9,19H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJILMDOJTBDEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117064
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392803-61-0
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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